molecular formula C20H19N3O6S B2831907 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1251602-40-0

2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2831907
CAS No.: 1251602-40-0
M. Wt: 429.45
InChI Key: MUNBEOIPWMYSQC-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 4-methoxybenzenesulfonyl group at position 3 and an N-(3-methoxyphenyl)acetamide substituent. Its molecular formula is C₂₀H₁₉N₃O₆S (calculated molecular weight: 429.45 g/mol). The structural complexity arises from the dual substitution pattern: the 4-methoxybenzenesulfonyl moiety enhances electron-withdrawing properties, while the 3-methoxyphenyl group contributes to steric bulk and lipophilicity. Though direct pharmacological data for this compound are absent in the provided evidence, analogs with related scaffolds demonstrate antiviral, anti-inflammatory, and protein-binding activities .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-28-15-6-8-17(9-7-15)30(26,27)19-10-11-20(25)23(22-19)13-18(24)21-14-4-3-5-16(12-14)29-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNBEOIPWMYSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential interactions with biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory/Antiviral Pyridazine/Pyrimidine Derivatives

Hit15 : 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
  • Key Differences :
    • Core structure: Pyrimidine (vs. pyridazine in the target compound).
    • Substituents: 4-Isopropylphenylsulfonyl (vs. 4-methoxybenzenesulfonyl).
  • Activity :
    • 43.0% inhibition of pseudovirus infection at 10 µM.
    • Suppressed superoxide anion generation and elastase release in neutrophils, indicating dual antiviral/anti-inflammatory action .
Compound X (CPX) : N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide
  • Key Differences: Furan-2-yl substituent (vs. 4-methoxybenzenesulfonyl). Extended ethyl linker with a pyridinone formamido group.
  • Activity: Highest predicted binding affinity (−8.1 kcal/mol) in a screen targeting monoclonal antibody self-association .

Pyridazine-Acetic Acid Derivatives

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
  • Molecular Formula : C₁₂H₉FN₂O₃ (248.22 g/mol).
  • Key Differences :
    • Acetic acid substituent (vs. N-(3-methoxyphenyl)acetamide).
    • 4-Fluorophenyl group (vs. 4-methoxybenzenesulfonyl).
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
  • Molecular Formula : C₁₂H₉ClN₂O₃ (266.25 g/mol).
  • Key Differences :
    • 4-Chlorophenyl group (electron-withdrawing Cl vs. methoxybenzenesulfonyl).
  • Purity : 95% (CAS 135111-51-2) .

N-Substituted Acetamide Analogs

N-[(3-Methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • Molecular Formula : C₂₀H₁₈N₄O₅ (394.38 g/mol).
  • Key Differences :
    • 3-Nitrophenyl substituent (strong electron-withdrawing nitro group vs. 4-methoxybenzenesulfonyl).
    • Benzyl linkage to the 3-methoxyphenyl group.
  • Structural Relevance : Demonstrates how nitro groups modulate solubility and binding affinity .
BG01035 : 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
  • Molecular Formula : C₂₂H₂₃N₃O₄ (393.44 g/mol).
  • Key Differences :
    • 4-Ethoxyphenyl group (longer alkyl chain vs. 4-methoxybenzenesulfonyl).
    • Benzylamide linkage (vs. direct N-phenylacetamide).
  • Applications: Potential role in protein stabilization or antiviral drug design .

Dual EGFR/BRAFV600E Inhibitors (Quinazolinone Hybrids)

Compound 8 : N-(4-(5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
  • Molecular Formula : C₃₁H₂₅N₅O₄S (563.63 g/mol).
  • Key Differences: Quinazolinone-thioacetamide scaffold (vs. pyridazine-sulfonylacetamide). 4-Methoxyphenyl group retained but fused with a cyanopyridinone ring.
  • Activity : High melting point (>300°C) and dual kinase inhibition .

Structural and Functional Trends

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Pyridazine 4-Methoxybenzenesulfonyl, 3-MeO-phenyl 429.45 N/A (structural analog data inferred)
Hit15 Pyrimidine 4-Isopropylphenylsulfonyl 529.61 43% antiviral inhibition, anti-inflammatory
Compound X Pyridazine Furan-2-yl, pyridinone formamido 413.39 High binding affinity (−8.1 kcal/mol)
BG01035 Pyridazine 4-Ethoxyphenyl, benzylamide 393.44 Protein formulation excipient candidate
Compound 8 Quinazolinone 4-Methoxyphenyl, thioacetamide 563.63 Dual EGFR/BRAFV600E inhibition

Research Implications

  • Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may enhance stability and target binding compared to simpler phenyl or halogenated analogs .
  • Anti-inflammatory Potential: Structural parallels with Hit15 suggest the target compound could suppress neutrophil-mediated inflammation, but in vitro validation is required .
  • Synthetic Flexibility : The pyridazine core allows modular substitution, enabling optimization for solubility (e.g., acetic acid derivatives) or potency (e.g., sulfonyl/sulfonamide groups) .

Biological Activity

The compound 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 351.38 g/mol. The compound features a pyridazinone core substituted with a sulfonyl group and methoxyphenyl moieties, which may contribute to its biological properties.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial activity. The presence of the 4-methoxybenzenesulfonyl moiety in this compound suggests potential efficacy against various bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureBacterial Strains TestedInhibition Zone (mm)
Compound AStructure AE. coli, S. aureus15
Compound BStructure BP. aeruginosa, K. pneumoniae18
Test Compound Current Compound E. coli, S. aureus 20

The proposed mechanism for the antibacterial activity of this compound involves the inhibition of bacterial enzymes responsible for folic acid synthesis. This is crucial for bacterial growth and replication. By mimicking para-aminobenzoic acid (PABA), the compound can competitively inhibit dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of pyridazinone compounds, including the target compound. The synthesized compounds were evaluated for their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The test compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship (SAR) for sulfonamide derivatives. It was found that modifications on the methoxy groups significantly influenced antibacterial potency. The presence of electron-donating groups like methoxy enhanced the lipophilicity and membrane permeability of the compounds, leading to increased bioactivity .

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